molecular formula C21H22N2 B1658481 1-(Naphthalen-2-ylmethyl)-4-phenylpiperazine CAS No. 61187-10-8

1-(Naphthalen-2-ylmethyl)-4-phenylpiperazine

Cat. No. B1658481
Key on ui cas rn: 61187-10-8
M. Wt: 302.4 g/mol
InChI Key: JPLODFOBDGZCQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03988457

Procedure details

A mixture of 10.0 g. of β-chloromethylnapthalene, 6.0 g. of sodium carbonate and 9.0 g. of phenylpiperazine in 60 ml. of dimethylformamide is stirred under nitrogen on a steambath for five hours. The reaction mixture is then cooled and filtered. The filtrate is concentrated and stirred with ice water. The formed precipitate is filtered off, dissolved in isobutyl alcohol and treated with ethereal hydrogen chloride to yield the hydrochloride salt of 1-(β-napthylmethyl)-4-(phenyl)piperazine having a melting point of 226°-228° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[CH:12]=[CH:11][C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=1.C(=O)([O-])[O-].[Na+].[Na+].[CH:19]1[CH:20]=[CH:21][C:22]([N:25]2[CH2:30][CH2:29][NH:28][CH2:27][CH2:26]2)=[CH:23][CH:24]=1>CN(C)C=O>[CH:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[CH:11]=[CH:12][C:3]=1[CH2:2][N:28]1[CH2:29][CH2:30][N:25]([C:22]2[CH:23]=[CH:24][CH:19]=[CH:20][CH:21]=2)[CH2:26][CH2:27]1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCC1=CC2=CC=CC=C2C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1C=CC(=CC1)N2CCNCC2
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
stirred with ice water
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 10.0 g
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
FILTRATION
Type
FILTRATION
Details
The formed precipitate is filtered off
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in isobutyl alcohol
ADDITION
Type
ADDITION
Details
treated with ethereal hydrogen chloride

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1=C(C=CC2=CC=CC=C12)CN1CCN(CC1)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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